Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate
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Overview
Description
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate: is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in various chemical applications due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring and a long tridecyl chain, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: A carbonyl compound (such as an aldehyde or ketone) and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride.
Reaction Conditions: The reaction is carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, or microbial growth.
Comparison with Similar Compounds
Ethyl 2-Tridecyl-1,3-dioxolane-2-acetate can be compared with other similar compounds, such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors.
1,3-Dioxane derivatives: Used as solvents and intermediates in organic synthesis
Uniqueness: The presence of a long tridecyl chain in this compound imparts unique physicochemical properties, making it distinct from other dioxolane derivatives .
Properties
Molecular Formula |
C20H38O4 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
ethyl 2-(2-tridecyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C20H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-20(23-16-17-24-20)18-19(21)22-4-2/h3-18H2,1-2H3 |
InChI Key |
AEMFAOLKXOJWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(OCCO1)CC(=O)OCC |
Origin of Product |
United States |
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